molecular formula C21H20N4O2S2 B12139319 N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139319
M. Wt: 424.5 g/mol
InChI Key: MXLPFMLNUTXUNC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a thiophen-2-yl moiety. The acetamide chain is linked via a sulfanyl group to an N-(2-ethylphenyl) substituent.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O2S2/c1-2-15-7-3-4-9-17(15)22-19(26)14-29-21-24-23-20(18-10-6-12-28-18)25(21)13-16-8-5-11-27-16/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

MXLPFMLNUTXUNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Triazole-Acetamide Derivatives with Varied Substituents

Key Structural Variations
  • Heterocyclic Substituents on Triazole: Furan vs. Thiophene: Derivatives with furan (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity (AEA) comparable to diclofenac sodium . Pyridine vs. Thiophene: Pyridine-substituted analogs (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides) show antimicrobial and antioxidant activities, suggesting heterocycle choice dictates target specificity .
Acetamide Substituents :
  • N-(2-ethylphenyl) : This group provides moderate steric bulk and electron-donating effects. Comparatively, N-(5-fluoro-2-methylphenyl) () and N-(2,4-difluorophenyl) () analogs introduce electron-withdrawing groups, which may enhance metabolic stability but reduce solubility .
Anti-Exudative Activity (AEA) :
  • The target compound’s thiophene substitution likely enhances AEA compared to furan-only derivatives. In formalin-induced edema models, 15/21 furan-triazole-acetamides showed AEA, with 8 surpassing diclofenac sodium (10 mg/kg dose) . Substituents like fluorine or nitro groups on the phenyl ring further boost activity .
Antimicrobial and Antifungal Activity :
  • Pyridine-triazole analogs (e.g., KA3, KA4) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, while thiophene-containing triazoles (e.g., 6a, 6b) showed potent antifungal activity against A. niger .
Receptor-Targeted Activity :
  • Orco agonists like VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) highlight the role of pyridine in olfactory receptor modulation. The target compound’s thiophene may alter binding kinetics in similar pathways .

Data Tables

Table 1: Structural and Activity Comparison of Selected Triazole-Acetamides

Compound Name Triazole Substituents Acetamide Substituent Key Biological Activity Source
Target Compound 4-(furan-2-ylmethyl), 5-thiophen-2-yl N-(2-ethylphenyl) Anti-exudative (AEA > diclofenac)
2-((4-Amino-5-(furan-2-yl)... (3.1-3.21) 4-amino, 5-furan-2-yl N-(substituted phenyl) AEA 45–78% inhibition
VUAA-1 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl) Orco agonist (EC₅₀ = 0.5 µM)
6l () 4-(4-methoxyphenyl), 5-thiophen-2-yl 5-(trifluoromethyl)furan-2-yl 5-Lipoxygenase inhibition (IC₅₀ = 1.2 µM)
KA3 () 4-[(4-chlorophenyl)carbamoyl], 5-pyridin-4-yl N-(4-chlorophenyl) Antibacterial (MIC = 12.5 µg/mL)

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound C₂₁H₂₁N₅O₂S₂ 455.56 3.8 0.12 (DMSO)
2-{[4-Ethyl-5-(2-furyl)... () C₁₉H₁₉FN₄O₂S 394.44 3.2 0.25 (DMSO)
6l () C₂₃H₂₀N₄O₂S₂ 472.56 4.5 0.08 (DMSO)

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring enhance anti-inflammatory activity but may reduce solubility .
    • Thiophene substitution improves lipophilicity and target binding compared to furan or pyridine .
  • Synthetic Challenges :
    • Alkylation of triazole-thiones with bulky chloroacetamides (e.g., N-(2-trifluoromethylphenyl)) requires extended reaction times .

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